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molecular formula C15H15N3O3 B8376394 N-(3-nitrophenyl)-3-dimethylaminobenzamide

N-(3-nitrophenyl)-3-dimethylaminobenzamide

Cat. No. B8376394
M. Wt: 285.30 g/mol
InChI Key: AUIJDCXBNVTZLZ-UHFFFAOYSA-N
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Patent
US06593333B1

Procedure details

3-Nitroaniline (3.84 g) in methylene chloride (50 ml) was added dropwise to an ice-cooled solution of 3-dimethylaminobenzoyl chloride (9.74 g crude weight) and 4-dimethylaminopyridine (308 mg) in methylene chloride (30 ml) and triethylamine (8.8 ml). The reaction was stirred at ambient temperature for 72 hours and then partitioned between methylene chloride and saturated sodium bicarbonate. The organic phase was then washed with brine, dried over magnesium sulphate, filtered and evaporated to dryness affording N-(3-nitrophenyl)-3-dimethylaminobenzamide as a solid (8.64 g, 99.9%); NMR (CDCl3) 3.02 (s, 6H), 6.9 (m, 1H), 7.09 (s, 1H), 7.25 (m, 1H), 7.35 (t, 1H), 7.53 (t, 1H), 7.99 (m, 1H), 8.05 (broad s, 1H), 8.1 (m, 1H), 8.5 (m, 1H); m/s: M+H+ 286.
Quantity
3.84 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
308 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH3:11][N:12]([CH3:22])[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>C(Cl)Cl.CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][C:16](=[O:17])[C:15]2[CH:19]=[CH:20][CH:21]=[C:13]([N:12]([CH3:11])[CH3:22])[CH:14]=2)[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)Cl)C=CC1)C
Name
Quantity
308 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and saturated sodium bicarbonate
WASH
Type
WASH
Details
The organic phase was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(C1=CC(=CC=C1)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.64 g
YIELD: PERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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